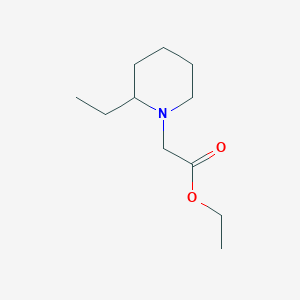

Ethyl (2-ethylpiperidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2-ethylpiperidin-1-yl)acetate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (2-ethylpiperidin-1-yl)acetate can be synthesized through a multi-step process involving the reaction of 2-ethylpiperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2-ethylpiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Neuroprotective Properties

Research indicates that derivatives of 2-(piperidin-1-yl)ethanol, including ethyl (2-ethylpiperidin-1-yl)acetate, exhibit neuroprotective effects. These compounds have been tested in models of focal ischemia, demonstrating their potential in treating cerebral disorders such as ischemic attacks, dementia, and neurodegenerative diseases like Alzheimer’s and Huntington’s chorea. The CI50 values for these compounds range from 2.5 to 800 nM, indicating their potency in neuroprotection .

Anti-seizure Activity

Studies have shown that these compounds can also provide protection against convulsions induced by electrical stimulation in animal models. The DA50 value for the most active compounds was found to be approximately 10 mg/kg when administered intraperitoneally, suggesting their potential use as antiepileptic agents .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing specialty chemicals and materials.

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its ability to interact with molecular targets such as enzymes makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of piperidine derivatives, this compound was administered to mice subjected to induced ischemia. The results indicated a significant reduction in the size of cerebral infarction compared to control groups, highlighting its therapeutic potential for stroke-related conditions .

Case Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of the compound, where various doses were tested on mice experiencing induced seizures. The findings showed that certain derivatives provided substantial protection against convulsions, supporting their development as potential antiepileptic medications .

Research Insights

This compound's mechanism of action involves binding to specific receptors and enzymes, which can either inhibit or modulate their activity. This property is crucial for its applications in drug discovery and development. Furthermore, ongoing research aims to explore its efficacy against other neurological disorders and its role in synthesizing novel therapeutic compounds.

Mécanisme D'action

The mechanism of action of ethyl (2-ethylpiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl piperidine-1-carboxylate

- Methyl (2-ethylpiperidin-1-yl)acetate

- Ethyl (2-methylpiperidin-1-yl)acetate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ethyl substituent on the piperidine ring and the ester functional group contribute to its unique properties and applications .

Activité Biologique

Ethyl (2-ethylpiperidin-1-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{19}NO_2 and a molecular weight of approximately 199.3 g/mol. The compound features an ethyl group attached to a piperidine ring, which is further substituted by an acetate group. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Modulation: this compound can modulate receptor activity, potentially acting as an agonist or antagonist depending on the specific receptor type and cellular context.

Table 1: Comparison of Structural Analogues

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in the field of medicinal chemistry:

- Enzyme Interaction Studies : Research indicates that compounds similar in structure to this compound may inhibit key enzymes involved in metabolic pathways. For example, studies have shown that certain piperidine derivatives can effectively inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

- Pharmacological Profiles : Investigations into the pharmacological profiles of structurally related compounds suggest that they may possess analgesic or anti-inflammatory properties. These findings are particularly relevant for developing new therapeutic agents targeting pain management .

- Synthesis Applications : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules that may exhibit enhanced biological activity .

Propriétés

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBPTLVGQAXZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.